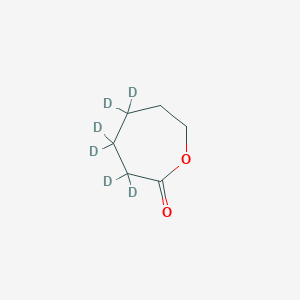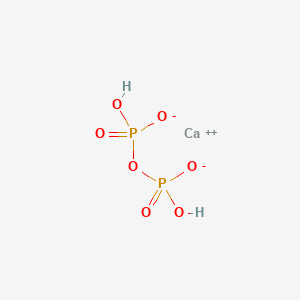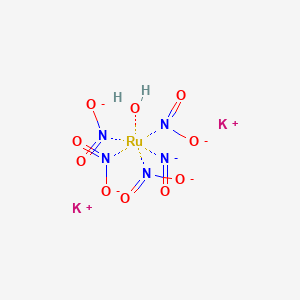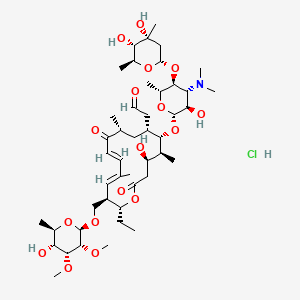
epsilon-Caprolactone-3,3,4,4,5,5-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epsilon-Caprolactone-3,3,4,4,5,5-d6 (ECL-d6) is a synthetic compound that has a wide range of applications in scientific research. It is a cyclic ester of epsilon-caprolactone, an aliphatic cyclic diol, and is used in many different fields, including biochemistry, biophysics, and nanotechnology. ECL-d6 has been used in a variety of studies, ranging from cell culture to drug delivery and gene therapy.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of epsilon-Caprolactone-3,3,4,4,5,5-d6 can be achieved through the ring-opening polymerization of deuterated epsilon-caprolactone using a suitable catalyst.
Starting Materials
Deuterated epsilon-caprolactone
Reaction
Deuterated epsilon-caprolactone is dissolved in a suitable solvent such as toluene or tetrahydrofuran., A suitable catalyst such as stannous octoate or tin(II) 2-ethylhexanoate is added to the solution., The reaction mixture is heated to a suitable temperature such as 130-150°C under an inert atmosphere., The reaction is allowed to proceed for a suitable time such as 24-48 hours., The resulting polymer is purified by precipitation or extraction to obtain epsilon-Caprolactone-3,3,4,4,5,5-d6.
Wirkmechanismus
The mechanism of action of epsilon-Caprolactone-3,3,4,4,5,5-d6 is not fully understood, but it is believed to involve the formation of a cyclic ester. This ester is formed when the initiator molecule and the monomer react, forming a polymer chain. The chain is then terminated by the monomer, forming the desired product. The cyclic ester then undergoes a reaction with other molecules, such as proteins, enzymes, and other compounds, resulting in the desired effect.
Biochemische Und Physiologische Effekte
Epsilon-Caprolactone-3,3,4,4,5,5-d6 has a wide range of biochemical and physiological effects. In biochemistry, it is used in the study of protein folding, protein-protein interactions, and enzyme catalysis. In biophysics, it is used in the study of cell membranes and the effects of drugs on cells. Additionally, epsilon-Caprolactone-3,3,4,4,5,5-d6 is used in drug delivery and gene therapy studies, where it has been found to be an effective carrier for a variety of molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Epsilon-Caprolactone-3,3,4,4,5,5-d6 has a number of advantages and limitations for lab experiments. One of the main advantages of epsilon-Caprolactone-3,3,4,4,5,5-d6 is its ability to form cyclic esters, which makes it an ideal compound for use in a variety of studies. Additionally, epsilon-Caprolactone-3,3,4,4,5,5-d6 is relatively stable, which makes it suitable for long-term studies. However, epsilon-Caprolactone-3,3,4,4,5,5-d6 is not soluble in water, which can limit its use in some experiments. Additionally, it is not very reactive, which can limit its use in certain types of studies.
Zukünftige Richtungen
There are a number of potential future directions for epsilon-Caprolactone-3,3,4,4,5,5-d6. One potential direction is the use of epsilon-Caprolactone-3,3,4,4,5,5-d6 in drug delivery and gene therapy studies. Additionally, it could be used in the development of nanomaterials, such as nanotubes, nanowires, and nanostructures. Additionally, it could be used in the study of protein folding, protein-protein interactions, and enzyme catalysis. Finally, it could be used in the study of cell membranes and the effects of drugs on cells.
Wissenschaftliche Forschungsanwendungen
Epsilon-Caprolactone-3,3,4,4,5,5-d6 has a wide range of applications in scientific research. It is used in biochemistry, biophysics, and nanotechnology for a variety of studies. In biochemistry, epsilon-Caprolactone-3,3,4,4,5,5-d6 is used in the study of protein folding, protein-protein interactions, and enzyme catalysis. In biophysics, it is used in the study of cell membranes and the effects of drugs on cells. In nanotechnology, epsilon-Caprolactone-3,3,4,4,5,5-d6 is used in the development of nanomaterials, such as nanotubes, nanowires, and nanostructures. Additionally, epsilon-Caprolactone-3,3,4,4,5,5-d6 is used in drug delivery and gene therapy studies.
Eigenschaften
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-JGTMQTSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCOC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epsilon-Caprolactone-3,3,4,4,5,5-d6 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)






![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)